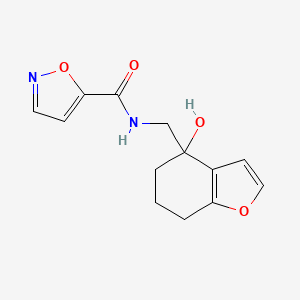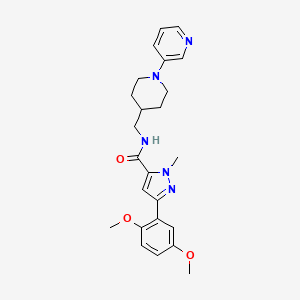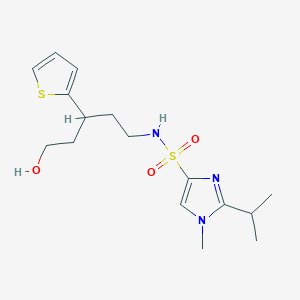![molecular formula C17H14N2O2 B2872869 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid CAS No. 929972-79-2](/img/structure/B2872869.png)
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid is an organic compound that features both an imidazole ring and a benzoic acid moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with a suitable benzoic acid derivative. One common method includes the use of a condensation reaction followed by oxidation to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the benzoic acid moiety can produce benzyl alcohol derivatives .
Scientific Research Applications
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)benzoic acid
- 4-(1H-imidazol-1-ylmethyl)benzaldehyde
- 2-(1H-imidazol-1-ylmethyl)benzoic acid
Uniqueness
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid is unique due to the presence of both an imidazole ring and a benzoic acid moiety, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[4-(imidazol-1-ylmethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)16-4-2-1-3-15(16)14-7-5-13(6-8-14)11-19-10-9-18-12-19/h1-10,12H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJIJPOKRVTYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)


![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2872803.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)

![2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2872806.png)
![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)
